Head-to-Head Preclinical Differentiation: Mavacamten vs. Aficamten in Porcine Cardiac Sarcomeres
In direct comparative studies using porcine cardiac tissue, mavacamten and aficamten exhibit mechanistically distinct effects on sarcomere structure and function. At saturating concentrations (1 µM), mavacamten inhibited in vitro motility velocity by significantly reducing the fraction of moving filaments, an effect not observed with aficamten [1]. Furthermore, X-ray diffraction revealed that mavacamten decreased the I1,1/I1,0 intensity ratio and increased myosin helical order (IMLL1 and IM3), indicating structural sequestration of myosin heads. In contrast, aficamten showed no change in I1,1/I1,0 and a decrease in IMLL1 and IM3, suggesting it does not structurally sequester myosin but rather disorganizes the myosin crowns [2]. Both compounds accelerated relaxation and decreased calcium sensitivity, but only mavacamten reduced activation kinetics [3].
| Evidence Dimension | In vitro motility inhibition mechanism |
|---|---|
| Target Compound Data | 1 µM mavacamten: Inhibited mean filament velocity AND reduced fraction of moving filaments in purified HMM motility assay |
| Comparator Or Baseline | 1 µM aficamten: No significant inhibition of mean filament velocity; no reduction in fraction of moving filaments |
| Quantified Difference | Qualitative difference: Mavacamten reduces both velocity and number of active motors; aficamten does not |
| Conditions | Porcine cardiac tissue; purified heavy meromyosin (HMM) in vitro motility assay; X-ray diffraction of skinned trabeculae |
Why This Matters
This mechanistic distinction confirms mavacamten uniquely reduces the recruitable myosin pool, a property that may translate to more predictable force reduction in clinical settings.
- [1] Zhang Y, et al. Myosin Modulators Mavacamten and Aficamten Inhibit Cardiac Contractility Through Different Mechanisms. Biophys J. 2025;124(3):99a. View Source
- [2] Schmid M, et al. Myosin Modulator Aficamten Inhibits Force by Altering Myosin's Biochemical Activity Without Changing Thick Filament Structure. JACC Basic Transl Sci. 2025. View Source
- [3] Zhang Y, et al. Myosin Modulators Mavacamten and Aficamten Inhibit Cardiac Contractility Through Different Mechanisms. Biophys J. 2025;124(3):99a. View Source
